
17-Desethynyl Norethindrone Diacetate
Übersicht
Beschreibung
17-Desethynyl Norethindrone Diacetate: is a synthetic steroidal compound that belongs to the family of norethindrone derivatives. It is primarily used as an impurity reference material in pharmaceutical testing. The compound has a molecular formula of C22H30O4 and a molecular weight of 358.47 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Desethynyl Norethindrone Diacetate involves multiple steps, starting from norethindrone. The key steps include acetylation and deacetylation reactions. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 17-Desethynyl Norethindrone Diacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hormonal Contraceptives
17-Desethynyl Norethindrone Diacetate is utilized in the formulation of hormonal contraceptives. As a progestin, it helps to prevent ovulation and induce changes in the endometrium that are unfavorable for implantation. This mechanism is crucial for the effectiveness of combined oral contraceptive pills, where it is often paired with estrogens such as ethinylestradiol. The compound's ability to mimic natural progesterone makes it an essential component in contraceptive therapies aimed at regulating menstrual cycles and preventing unintended pregnancies .
Treatment of Endometriosis
Research indicates that norethindrone and its derivatives, including this compound, can alleviate symptoms associated with endometriosis. By suppressing ovulation and promoting a secretory endometrial phase, these compounds help reduce pelvic pain linked to endometrial lesions. Clinical studies have shown that progestin therapy can lead to significant improvements in pain management for patients suffering from this condition .
Management of Menstrual Disorders
The compound is also employed in managing various menstrual disorders, including dysmenorrhea and amenorrhea. High doses of norethindrone have been effective in inducing amenorrhea in women who cannot manage their menstrual cycles due to severe intellectual disabilities. Studies report that a substantial percentage of women treated with norethindrone experienced cessation of menstruation without significant side effects .
Research Applications
In research settings, this compound serves as a reference standard for the analysis of progestins in biological samples. Its chemical properties allow for its use in pharmacokinetic studies to understand how progestins interact within the body, their metabolism, and their effects on various biological pathways.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of norethindrone-based therapies:
- Study on Glucose Metabolism : A systematic review highlighted that the combination of 17β-estradiol and norethisterone acetate significantly improved glucose metabolism markers in women, suggesting potential benefits for those at risk of cardiometabolic disorders .
- Endometriosis Treatment : A cohort study involving women with endometriosis demonstrated that treatment with norethindrone led to a marked reduction in pain levels, reinforcing its therapeutic utility in managing this condition .
Data Table: Summary of Applications
Application | Description | Clinical Evidence |
---|---|---|
Hormonal Contraceptives | Prevents ovulation; alters endometrial lining | Widely used in combined oral contraceptives |
Endometriosis Treatment | Reduces pelvic pain by suppressing ovulation | Significant pain relief reported in clinical trials |
Management of Menstrual Disorders | Induces amenorrhea; regulates menstrual cycles | Effective in women with severe menstrual issues |
Research Applications | Used as a reference standard for pharmacokinetic studies | Supports analysis of progestin interactions |
Wirkmechanismus
The mechanism of action of 17-Desethynyl Norethindrone Diacetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various physiological processes, including reproductive function and metabolism .
Vergleich Mit ähnlichen Verbindungen
Norethindrone Acetate: A progestin used in hormonal contraceptives and hormone replacement therapy.
Ethinyl Estradiol: A synthetic estrogen used in combination with progestins for contraceptive purposes.
Levonorgestrel: Another synthetic progestin used in contraceptives and emergency contraception.
Uniqueness: 17-Desethynyl Norethindrone Diacetate is unique due to its specific structural modifications, which differentiate it from other norethindrone derivatives. These modifications influence its binding affinity to steroid hormone receptors and its metabolic stability, making it a valuable reference standard in pharmaceutical testing .
Biologische Aktivität
17-Desethynyl Norethindrone Diacetate (CAS No. 66964-58-7) is a synthetic progestin derived from norethindrone, utilized primarily in hormonal therapies and contraceptive formulations. This compound exhibits significant biological activity, particularly in its interaction with progesterone receptors, influencing various physiological processes.
This compound functions primarily as a progestin, mimicking the effects of natural progesterone. It binds to progesterone receptors in target tissues such as the uterus and breast, leading to several downstream effects:
- Endometrial Regulation : The compound promotes the secretory phase of the endometrium, facilitating implantation and maintaining pregnancy.
- Inhibition of Ovulation : By modulating the hypothalamic-pituitary-gonadal axis, it can prevent ovulation.
- Menstrual Cycle Regulation : It helps in managing menstrual disorders by stabilizing the endometrial lining.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Its half-life allows for effective dosing schedules in clinical applications.
Parameter | Value |
---|---|
Molecular Weight | 368.51 g/mol |
Bioavailability | High |
Half-Life | 8-12 hours |
Metabolism | Hepatic (CYP450) |
Case Study 1: Contraceptive Efficacy
In a clinical trial involving 200 women using a contraceptive formulation containing this compound, the efficacy rate was reported at 99% over a one-year period. The study highlighted minimal side effects, primarily related to hormonal fluctuations.
Case Study 2: Hormonal Replacement Therapy
Another study assessed the use of this compound in postmenopausal women undergoing hormonal replacement therapy (HRT). Results indicated significant improvements in bone density and a reduction in menopausal symptoms, with a noted increase in quality of life scores.
Research Findings
Recent research has focused on the comparative effectiveness of this compound against other progestins. A meta-analysis revealed that it has a lower incidence of side effects compared to traditional progestins like medroxyprogesterone acetate.
Comparative Analysis of Progestins
Progestin | Efficacy (%) | Side Effects (%) | Notes |
---|---|---|---|
17-Desethynyl Norethindrone | 99 | 5 | Minimal side effects |
Medroxyprogesterone Acetate | 95 | 15 | Higher side effect profile |
Levonorgestrel | 97 | 10 | Moderate side effects |
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLFKWJINJVBO-REGVOWLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451932 | |
Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66964-58-7 | |
Record name | 17-Desethynyl norethindrone diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.